Morin hydrate

概要

説明

Morin hydrate is a bioflavonoid mainly obtained from fruits, stem, and leaves of Moraceae family members’ plants . It is a yellowish pigment and a fluorescent indicator . It has been shown to protect cells against oxygen radical damage .

Synthesis Analysis

Morin hydrate has been encapsulated into solid lipid nanoparticles to overcome the issues of its poor aqueous solubility and low oral bioavailability . It has also been loaded into microemulsion for the management of Alzheimer’s diseases .Molecular Structure Analysis

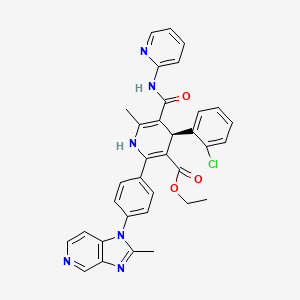

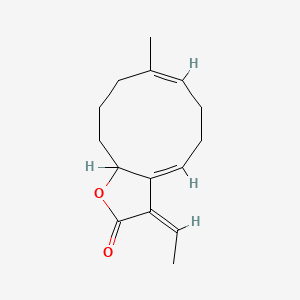

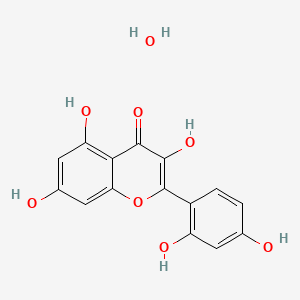

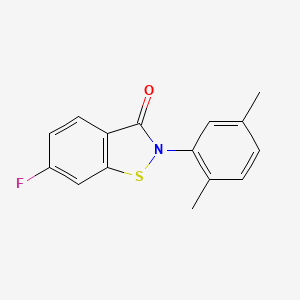

The molecular structure of Morin hydrate can be found in various scientific diagrams .Chemical Reactions Analysis

Morin hydrate has been investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a murine macrophage cell line . It has also been studied in different physiological media .Physical And Chemical Properties Analysis

Morin hydrate has a molecular weight of 320.25 g/mol . Its solubility and degradation kinetics in different physiological media have been investigated . It is a yellowish pigment and a fluorescent indicator .科学的研究の応用

Metabolic Diseases

Morin hydrate has been found to exhibit therapeutic effects against various metabolic diseases . Its unique chemical structure allows it to play a crucial role in numerous signaling pathways, such as apoptosis, autophagy, inflammation, NF-κB, Keap1/Nrf2, and Wnt/β-catenin .

Cardiovascular Diseases

Morin hydrate also shows potential in the treatment of cardiovascular diseases . Its safety and bioavailability features make it a promising bioactive compound for the development of innovative medications .

Neurological Diseases

Research has shown that Morin hydrate can be used in the treatment of neurological diseases . Its anti-inflammatory properties have been highlighted in numerous studies .

Liver Injury

Morin hydrate has been discovered to have therapeutic effects against liver injury . Its pharmacological effects were shown to prevent the disease and attenuate the progression of the illness .

Nephrotoxicity

Morin hydrate has been found to exhibit therapeutic effects against nephrotoxicity . Its unique chemical structure allows it to play a crucial role in numerous signaling pathways .

Diabetes

Morin hydrate also shows potential in the treatment of diabetes . Its safety and bioavailability features make it a promising bioactive compound for the development of innovative medications .

Gastritis

Research has shown that Morin hydrate can be used in the treatment of gastritis . Its anti-inflammatory properties have been highlighted in numerous studies .

Cancer

Morin hydrate has been discovered to have therapeutic effects against cancer . In particular, it has been investigated for its potential use in melanoma therapy . However, its therapeutic applications are restrained owing to its low aqueous solubility and limited bioavailability . To overcome this, research has been conducted on Morin hydrate encapsulation in mesoporous silica nanoparticles to enhance its bioavailability and consequently increase the antitumor effects in melanoma cells .

作用機序

Target of Action

Morin hydrate, a flavonoid compound, has been found to interact with various cellular targets. Its primary targets include key proteins in signaling pathways such as Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-қB), Mitogen-activated protein kinase (MAPK), Janus kinases/ Signal transducer and activator of transcription proteins (JAKs/STATs), Kelch-like ECH-associated protein1/Nuclear erythroid-2-related factor (Keap1/Nrf2), and Wnt/β-catenin . These targets play crucial roles in cellular processes like apoptosis, autophagy, inflammation, and more .

Mode of Action

Morin hydrate exerts its effects by modulating these signaling pathways. For instance, it has been shown to inhibit the NF-қB pathway, which plays a key role in inflammation and immune responses . It also affects the MAPK pathway, which is involved in cellular processes such as growth, differentiation, and stress responses . Furthermore, it influences the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Biochemical Pathways

The biochemical pathways affected by morin hydrate are numerous and interconnected. It has been shown to play a crucial role in apoptosis, autophagy, inflammation, and other signaling pathways . For example, it can induce apoptosis (programmed cell death) via the intrinsic apoptosis pathway, which involves lowering of the mitochondria membrane potential and altering of pro- and anti-apoptotic proteins . It also modulates autophagy, a process that maintains cellular homeostasis by removing unnecessary or dysfunctional components .

Result of Action

The molecular and cellular effects of morin hydrate’s action are diverse, given its interaction with multiple targets and pathways. It has been found to exhibit a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer . These effects are largely due to its ability to modulate various cellular signaling pathways and exert antioxidant, anti-inflammatory, and other beneficial effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of morin hydrate. For instance, the compound’s solubility and stability can vary significantly in different biological media and storage conditions . Moreover, the presence of other substances, such as pollutants like Di- (2-ethylhexyl) phthalate acid (DEHP), can affect the compound’s action. For example, morin hydrate has been shown to ameliorate DEHP-induced liver toxicity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBTSPIIFYCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morin hydrate | |

CAS RN |

654055-01-3 | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S,S)-2-{1-Carboxy-2-[3-(3,5-dichloro-benzyl)-3H-imidazol-4-YL]-ethylamino}-4-methyl-pentanoic acid](/img/structure/B1676667.png)

![(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676670.png)

![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)

![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)

![5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B1676676.png)